7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.
Scientific Research Applications
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and oxolane-containing molecules. Examples are:
Uniqueness
What sets 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)14-15(13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTWPVOUPSVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN(N=C2C(=N1)N)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299840 |
Source
|
Record name | NSC133118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-62-1 |
Source
|
Record name | NSC133118 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC133118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.